4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains pyridine, pyrrolidine, and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.
Introduction of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of the pyridine ring: This can be done through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)pyrimidine derivatives: These compounds share the pyridine and pyrimidine rings and might have similar biological activities.
2-(Pyrrolidin-1-yl)pyrimidine derivatives: These compounds share the pyrrolidine and pyrimidine rings.
Uniqueness
The uniqueness of 4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid lies in its specific combination of three different heterocyclic rings, which might confer unique biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-pyridin-4-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-13(20)11-9-16-14(18-7-1-2-8-18)17-12(11)10-3-5-15-6-4-10/h3-6,9H,1-2,7-8H2,(H,19,20) |
InChI Key |
JCTHCRHEFNWBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
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